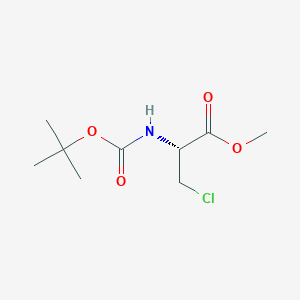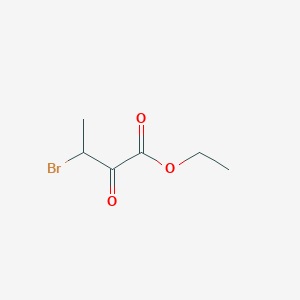
3-(2-Thienyl)-5-isoxazolecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Thienyl)-5-isoxazolecarboxylic acid (2TIA) is an organic compound with a molecular formula of C6H4O3S. It is a member of the isoxazole family of compounds and has a wide range of applications in scientific research. 2TIA is a versatile molecule that has been used to study a variety of biological and biochemical processes, including cell signaling, enzyme inhibition, and protein-protein interactions. In addition, 2TIA has been utilized in the development of new drugs and therapies for various diseases.
科学的研究の応用
Corrosion Inhibition : Thiadiazole derivatives, including those related to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, have been studied for their corrosion inhibitory effects on mild steel in acidic mediums. These compounds show significant potential as corrosion inhibitors due to their adsorption properties (Lebrini et al., 2005).
Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of various heterocyclic compounds, including thieno[2,3-f]isoindoles, utilizing derivatives of this compound. These compounds are of interest for further transformations and potential bioscreening (Obushak et al., 2020).
Liquid-Crystalline Complexes : Derivatives of this compound have been used in the synthesis of novel supramolecular liquid-crystalline complexes. These have potential applications in materials science, particularly in the development of new liquid crystal materials (Tso et al., 1998).
Antileukemic Activity : Studies have evaluated the antileukemic activity of certain derivatives, showing promising results in this domain. These findings could have implications for the development of new cancer treatments (Ladurée et al., 1989).
Synthesis of Isoxazoles : Research on the synthesis of 3-substituted 5-(2-thienyl)isoxazoles has been conducted. These compounds have potential applications in various fields of organic chemistry (Potkin et al., 2011).
In Vitro Immunomodulatory Effects : Certain derivatives have been studied for their in vitro immunomodulatory effects. These compounds could be useful in further research for developing novel functional drugs (Drynda et al., 2014).
Anti-Inflammatory Drugs Synthesis : The synthesis of novel thienyl-pyrazole carboxamides using derivatives of this compound has been investigated. These compounds show potential as anti-inflammatory drugs (Kumar et al., 2018).
Computational Study of Immunological Activity : Computational studies have been conducted on certain semicarbazides and thiosemicarbazides derived from this compound to understand their immunological activity, providing insights into structure-activity relationships (Mączyński et al., 2008).
Safety and Hazards
The safety data sheet for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
将来の方向性
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been reviewed for recent advances in their synthesis . This suggests potential future directions for the development and application of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and related compounds.
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of certain microorganisms, possibly by interfering with the biosynthesis of biotin .
Result of Action
Similar compounds have been found to inhibit the growth of certain microorganisms , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
3-thiophen-2-yl-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZYDOPDWVOYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204910-49-6 |
Source


|
| Record name | 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)










